molecular formula C8H12Br2Pd B8235299 Cycloocta-1,5-diene;dibromopalladium

Cycloocta-1,5-diene;dibromopalladium

Cat. No.: B8235299
M. Wt: 374.41 g/mol
InChI Key: VDWGPWKGFNEZFD-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloocta-1,5-diene;dibromopalladium can be synthesized through the reaction of palladium(II) bromide with 1,5-cyclooctadiene. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at ambient temperatures, and the product is obtained as an orange powder or chunks .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,5-diene;dibromopalladium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and other ligands. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure the desired reaction pathway .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products are often new palladium complexes with different ligands .

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene;dibromopalladium involves its role as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds through oxidative addition and reductive elimination processes. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Cycloocta-1,5-diene;dibromopalladium can be compared with other similar compounds, such as:

    Dichloro(1,5-cyclooctadiene)palladium(II): Similar in structure but with chloride ligands instead of bromide.

    Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex used in catalysis but with different ligands.

    Palladium(II) acetate: A commonly used palladium catalyst with acetate ligands.

This compound is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes .

Properties

IUPAC Name

cycloocta-1,5-diene;dibromopalladium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2BrH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGPWKGFNEZFD-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.Br[Pd]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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